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3-Iodo-2-methyl-1H-indazole-6-carboxylic acid Documentation Hub

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  • Product: 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid
  • CAS: 1363381-42-3

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Biological Targets for 3-Iodo-Indazole Based Small Molecules

Executive Summary The 3-iodo-1H-indazole scaffold represents a "Janus" moiety in modern medicinal chemistry: it serves simultaneously as a robust synthetic linchpin for diversity-oriented synthesis (DOS) and as a high-af...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-iodo-1H-indazole scaffold represents a "Janus" moiety in modern medicinal chemistry: it serves simultaneously as a robust synthetic linchpin for diversity-oriented synthesis (DOS) and as a high-affinity pharmacophore capable of exploiting halogen bonding (XB) interactions. As an isostere of the purine ring system (specifically adenine), indazole derivatives possess an intrinsic affinity for the ATP-binding cleft of kinases.

This guide dissects the biological utility of this scaffold, distinguishing between targets that recognize the iodine atom itself (via sigma-hole interactions) and those that utilize the 3-position as a vector to access hydrophobic "gatekeeper" pockets in enzymes like VEGFR2 and CDK.

Part 1: The Pharmacophore & Halogen Bonding Mechanics

The "Sigma-Hole" Effect

Unlike lighter halogens (F, Cl), the iodine atom at the C3 position of the indazole ring exhibits a pronounced anisotropic electron density distribution. This creates a localized region of positive electrostatic potential (the


-hole) on the extension of the C-I bond axis.
  • Mechanism: This positive patch acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens of hinge residues in kinases).

  • Energetics: The interaction strength can rival hydrogen bonding (2–10 kcal/mol), significantly boosting potency and selectivity.

  • Causality in Drug Design: Retaining the 3-iodo group is a deliberate strategy to target enzymes where a carbonyl oxygen is available in the hinge region but lacks a hydrogen bond donor.

The Synthetic Pivot (C3-Diversification)

More commonly, the 3-iodo motif is the precursor. The C-I bond is weak (


), making it highly reactive for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This allows the rapid generation of 3-aryl or 3-vinyl indazoles, which project substituents into the solvent-exposed regions or the hydrophobic back-pocket of the kinase ATP site.

Part 2: Primary Biological Targets

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

Inhibition of VEGFR2 is the primary mechanism for anti-angiogenic therapy in oncology. 3-substituted indazoles are potent Type II inhibitors, binding to the inactive (DFG-out) conformation.

  • Binding Mode: The indazole nitrogen (N1/N2) mimics the adenine hydrogen bonds at the hinge region (Cys919 in VEGFR2). The substituent at the 3-position (derived from the iodo-precursor) extends to interact with the gatekeeper residue (Val916) and the hydrophobic pocket.

  • Key Data:

    • Axitinib (Inlyta): While an indazole-3-carboxamide, its SAR is derived from the same electronic principles.

    • Compound 3j: A novel trisubstituted imidazolinone-indazole hybrid showed superior VEGFR2 inhibition (

      
      ) compared to Sunitinib (
      
      
      
      ) [1].
    • Compound 16b: A 6-indazolyl triazole derivative demonstrated high selectivity with an

      
       of 
      
      
      
      [2].[1]
CDK2 (Cyclin-Dependent Kinase 2)

CDK2/Cyclin E complexes drive the G1/S phase transition. 3-iodo-indazole derivatives have shown utility as chemical probes.

  • Mechanism: The iodine atom can displace water molecules in the ATP binding site, leading to an entropy-driven gain in binding affinity.

  • SAR Insight: Substitution at the 3-position with bulky aryl groups (via Suzuki coupling of the 3-iodo precursor) often improves selectivity for CDK2 over CDK4 by exploiting subtle differences in the gatekeeper residue (Phe80 in CDK2).

CK2 (Casein Kinase 2)

This is a definitive target for iodine-retaining inhibitors.

  • Halogen Bonding: Crystallographic surveys reveal that the iodine at position 3 forms a halogen bond with the backbone carbonyl of Val116 in the hinge region of CK2 [3]. This interaction is geometrically distinct from hydrogen bonding, offering a unique selectivity filter against other kinases.

Part 3: Visualization of Signaling & Workflows

VEGFR2 Signaling Pathway

The following diagram illustrates the downstream cascade blocked by 3-indazole based inhibitors.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (RTK) Target of 3-Indazoles VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS Ras VEGFR2->RAS AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Proliferation mTOR->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 3-Iodo-Indazole Derivative Inhibitor->VEGFR2 Inhibition (Type II)

Caption: VEGFR2 signaling cascade showing the bifurcation into PI3K/Akt and MAPK pathways, both silenced by indazole-based ATP-competitive inhibition.

Drug Discovery Workflow: From 3-Iodo-Indazole to Lead

This workflow details the conversion of the core scaffold into a bioactive library.

Synthesis_Workflow Start 3-Iodo-1H-Indazole (Core Scaffold) Step1 N-Protection (SEM/THP/Boc) Start->Step1 Protection Step2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step1->Step2 Functionalization Library 3-Substituted Indazole Library Step2->Library Diversification Screen TR-FRET Kinase Screening Library->Screen Assay Hit Lead Candidate (IC50 < 100 nM) Screen->Hit Selection

Caption: Synthetic workflow utilizing the reactivity of the C-I bond to generate diverse libraries for kinase screening.

Part 4: Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling of 3-Iodoindazole

Rationale: This protocol validates the "synthetic handle" utility. The choice of base and catalyst is critical to prevent deiodination without coupling.

Reagents:

  • 3-iodo-1H-indazole (protected, e.g., N-THP)

  • Aryl boronic acid (

    
     eq)
    
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    eq)
  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the 3-iodoindazole, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling or catalyst death.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to

    
     for 4 hours (or microwave at 
    
    
    
    for 30 min).
  • Workup: Filter through Celite (removes Pd), dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Biological Assay: TR-FRET Kinase Binding (LanthaScreen™)

Rationale: Unlike radiometric assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is less prone to interference from fluorescent compounds and offers high sensitivity for


 determination.

Components:

  • Kinase: Recombinant human VEGFR2 (catalytic domain).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-GST antibody (binds to the kinase tag).

  • Test Compound: 3-iodo-indazole derivative (serially diluted in DMSO).

Protocol:

  • Preparation: Prepare a

    
    -well plate. Add 
    
    
    
    of test compound (1% DMSO final).
  • Enzyme Addition: Add

    
     of VEGFR2/Eu-Antibody mix. Incubate for 15 mins. Causality: Allows the enzyme-antibody complex to stabilize before competition begins.
    
  • Tracer Addition: Add

    
     of Tracer 647.
    
  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Read: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer], Emission 2: 615 nm [Europium]).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot signal vs. log[Compound] to derive 
    
    
    
    .

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C3-modifications on VEGFR2 potency, illustrating the transition from the iodo-core to optimized leads.

Compound IDC3-SubstituentIC50 (VEGFR2)Mechanism Note
3-Iodo-Indazole Iodine (-I)> 10 µMWeak binder; lacks hydrophobic reach.
Compound 16b Triazole-linker0.56 µMTriazole adds H-bond acceptors; moderate fit.
Compound 3j Imidazolinone-aryl0.07 µMDeep hydrophobic pocket penetration; high potency.
Axitinib Vinyl-pyridine (amide)0.1–0.2 nMOptimized gatekeeper interaction (Val916).

References

  • Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. National Institutes of Health (NIH) / PMC. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI Molecules. [Link]

  • Thermodynamic contribution of iodine atom to the binding of heterogeneously polyhalogenated benzotriazoles by the catalytic subunit of human protein kinase CK2. PubMed. [Link]

  • Halogen bonds involved in binding of halogenated ligands by protein kinases. PubMed. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid

Executive Summary This application note details the robust synthesis of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., Pazopanib analogs) and r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., Pazopanib analogs) and radioligands.

The synthesis of substituted indazoles is frequently plagued by regioselectivity issues at the nitrogen positions (N1 vs. N2).[1][2][3] This guide prioritizes a regiodivergent strategy : utilizing the thermodynamic stability of the 3-iodo intermediate to facilitate methylation, followed by a rigorous chromatographic separation protocol to isolate the kinetically favored N2-isomer.

Key Chemical Challenges Solved:
  • C3-Iodination Efficiency: Avoiding over-halogenation while maintaining high conversion.

  • N2-Regioselectivity: Overcoming the thermodynamic preference for N1-alkylation through kinetic control or efficient purification.

  • Scalability: Protocols designed for gram-scale synthesis with standard laboratory equipment.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the functionalization of the commercially available Methyl 1H-indazole-6-carboxylate . We preserve the ester functionality throughout the alkylation steps to prevent carboxylic acid interference (zwitterion formation), performing hydrolysis only as the final step.

Retrosynthesis Target Target: 3-Iodo-2-methyl-1H-indazole- 6-carboxylic acid Precursor1 Intermediate 2: Methyl 3-iodo-2-methyl- 1H-indazole-6-carboxylate Target->Precursor1 Hydrolysis (LiOH) Precursor2 Intermediate 1: Methyl 3-iodo-1H- indazole-6-carboxylate Precursor1->Precursor2 N2-Methylation (MeI or Meerwein Salt) SM Starting Material: Methyl 1H-indazole- 6-carboxylate Precursor2->SM C3-Iodination (I2, KOH)

Figure 1: Retrosynthetic strategy prioritizing C3-functionalization prior to N-alkylation to minimize steric hindrance during the iodination step.

Detailed Experimental Protocols

Step 1: C3-Iodination of Methyl 1H-indazole-6-carboxylate

Objective: Selective introduction of iodine at the C3 position via electrophilic aromatic substitution.

  • Reagents:

    • Methyl 1H-indazole-6-carboxylate (1.0 equiv)[4][5]

    • Iodine (

      
      ) (1.2 equiv)
      
    • Potassium Hydroxide (KOH) (1.5 equiv) or NaOH

    • Solvent: DMF (N,N-Dimethylformamide)[2]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-indazole-6-carboxylate (5.0 g, 28.4 mmol) in DMF (50 mL).

  • Base Addition: Add KOH pellets (2.4 g, 42.6 mmol) and stir at room temperature for 15 minutes. The solution may darken.

  • Iodination: Cool the mixture to 0°C. Add solid Iodine (8.6 g, 34.0 mmol) portion-wise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by LC-MS (Target Mass: ~303 Da [M+H]+).

  • Quench: Pour the reaction mixture into ice-water (200 mL) containing 10% sodium thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: A solid precipitate will form.[6] Filter the solid, wash extensively with water, and dry under vacuum at 45°C.

  • Yield: Expect ~85-90% yield of Methyl 3-iodo-1H-indazole-6-carboxylate .

Expert Insight: If the product contains unreacted starting material, it can be recrystallized from Ethanol/Water. Do not proceed if starting material >5%, as separation becomes difficult after methylation.

Step 2: Regioselective N-Methylation (The Critical Step)

Objective: Methylation of the indazole nitrogen.[2][5]

  • Challenge: Indazoles favor N1-alkylation (thermodynamic product) over N2-alkylation (kinetic product).[2]

  • Method: We employ a standard alkylation followed by chromatographic separation. For higher N2 selectivity, see the "Process Optimization" note below.

Protocol:

  • Setup: Dissolve Methyl 3-iodo-1H-indazole-6-carboxylate (5.0 g, 16.5 mmol) in anhydrous DMF (40 mL) or Acetone (100 mL).

  • Base: Add Cesium Carbonate (

    
    ) (8.1 g, 24.8 mmol). Note: 
    
    
    
    is a cheaper alternative but
    
    
    often accelerates the reaction.
  • Alkylation: Add Methyl Iodide (MeI) (1.23 mL, 19.8 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). You will observe two spots. The N1-isomer is typically less polar (higher

      
      ), while the target N2-isomer  is more polar (lower 
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
     and concentrate.
    
  • Purification (Crucial): Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Fraction 1: Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate (Undesired N1).

    • Fraction 2: Methyl 3-iodo-2-methyl-1H-indazole-6-carboxylate (Target N2) .

Process Optimization (High N2 Selectivity): To favor the N2 isomer, replace MeI/


 with Trimethyloxonium tetrafluoroborate (Meerwein's salt)  in Ethyl Acetate at room temperature. This "hard" electrophile often shifts the ratio significantly toward the N2 isomer (up to 80:20 N2:N1).
Step 3: Ester Hydrolysis

Objective: Conversion of the methyl ester to the free carboxylic acid.

Protocol:

  • Dissolution: Dissolve the isolated N2-isomer (1.0 g) in THF (10 mL) and Methanol (5 mL).

  • Hydrolysis: Add a solution of Lithium Hydroxide monohydrate (

    
    ) (4 equiv) in Water (5 mL).
    
  • Reaction: Stir at room temperature for 4 hours. LC-MS should show complete conversion to the acid (Mass ~289 Da for cation, or 287 Da for anion in negative mode).

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Acidify the remaining aqueous layer to pH ~3 using 1M HCl.

    • The product will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with cold water, and dry under high vacuum.

Analytical Validation & Quality Control

To ensure the correct isomer (N2 vs N1) was isolated, Comparative NMR is the gold standard.

FeatureN1-Isomer (Undesired)N2-Isomer (Target)Mechanistic Reason
N-Methyl Shift (

NMR)

4.00 - 4.10 ppm

4.15 - 4.30 ppm
N2 is adjacent to the electron-withdrawing imine bond.
C3-Iodine Effect (

NMR)
C3 carbon ~90-100 ppmC3 carbon ~85-95 ppmSlight shielding differences based on N-substitution.
NOESY Correlation NOE between N-Me and C7-HNOE between N-Me and C3 (if no Iodine)Note: With C3-Iodine, NOE is less useful; rely on chemical shift.
Workflow Logic Diagram

Workflow Start Crude Alkylation Mixture (N1 + N2 Isomers) TLC TLC Analysis (Hex/EtOAc 7:3) Start->TLC Decision Is separation > 0.1 Rf? TLC->Decision Column Flash Chromatography Collect Lower Rf Spot (N2) Decision->Column Yes Recryst Recrystallization (if separation poor) Decision->Recryst No Hydrolysis Hydrolysis to Acid Column->Hydrolysis Recryst->Hydrolysis

Figure 2: Decision tree for the purification of the N2-isomer. The N2 isomer is generally more polar (lower Rf) on silica.

References

  • GuideChem. (n.d.). Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Methyl 3-iodo-1H-indazole-6-carboxylate Product Data. Retrieved from

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-indazole-6-carboxylic acid methyl ester. Retrieved from

Sources

Application

Suzuki-Miyaura coupling conditions for 3-iodo-indazoles

Application Note: Suzuki-Miyaura Coupling Conditions for 3-Iodo-Indazoles Executive Summary The 3-aryl-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Conditions for 3-Iodo-Indazoles

Executive Summary

The 3-aryl-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib) and GPCR ligands. While the Suzuki-Miyaura cross-coupling of 3-iodoindazoles offers a modular entry to these systems, the reaction is non-trivial due to the amphoteric nature of the indazole core.

This guide addresses the two primary synthetic pathways:

  • The Protected Route (Pathway A): Maximizes yield and purification ease but increases step count.

  • The Direct/Unprotected Route (Pathway B): Reduces step count ("Green" approach) but requires precise control of the catalyst speciation to prevent N-coordination poisoning.

Mechanistic Insight & The "Azole Problem"

To optimize conditions, one must understand why 3-iodoindazoles are difficult substrates.

The Challenge:

  • Acidity: The N1-H proton is significantly acidic (

    
     in DMSO). Under standard basic Suzuki conditions, the indazole is deprotonated.
    
  • Catalyst Poisoning: The resulting indazolyl anion is a competent ligand for Palladium(II). It can displace phosphines or halides, forming stable, unreactive "Pd-reservoir" complexes (e.g.,

    
    ), thereby shutting down the catalytic cycle.
    
  • C3 Reactivity: While the C3-I bond undergoes oxidative addition readily, the subsequent transmetallation is often the rate-limiting step due to the steric bulk of the peri-hydrogen at C4.

Diagram 1: Mechanistic Decision Tree & Failure Modes

IndazoleSuzuki Start 3-Iodo-1H-Indazole Decision N1-Protection? Start->Decision Protected N-Protected (SEM/THP/Boc) Decision->Protected Yes Unprotected Free NH Decision->Unprotected No StdCycle Standard Catalytic Cycle (High Turnover) Protected->StdCycle Pd(dppf)Cl2 Product 3-Aryl-Indazole StdCycle->Product Anion Indazolyl Anion Unprotected->Anion + Base Base Base (K3PO4/Na2CO3) Poison Pd-Azole Complex (Catalyst Death) Anion->Poison Low Steric Ligand (e.g., PPh3) Success Ligand Overcome (Bulky/Chelating) Anion->Success High Steric Ligand (e.g., XPhos/Q-Phos) Success->Product

Figure 1: Decision matrix for 3-iodoindazole coupling. Note the "Catalyst Death" pathway caused by the formation of stable Pd-azole complexes in unprotected substrates.

Pathway A: Protected Scaffolds (The Robust Route)

For scale-up (>10g) or precious late-stage intermediates, N-protection is recommended to eliminate the "Azole Poisoning" effect.

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Most robust. Stable to strong bases/nucleophiles. Removed with TBAF or acid.[1]

  • THP (Tetrahydropyranyl): Good balance. Stable to base, labile to mild acid (HCl/MeOH). Cheaper than SEM.

  • Boc (tert-Butyloxycarbonyl): Risky. Boc groups are labile under basic aqueous Suzuki conditions (heating with

    
     or 
    
    
    
    ), leading to in-situ deprotection and subsequent catalyst poisoning or N-arylation side products. Use only with anhydrous conditions or weak bases.
Protocol 1: Suzuki Coupling of SEM-Protected 3-Iodoindazole

This protocol prioritizes high yield and broad substrate scope.

Materials:

  • Substrate: 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the protected indazole, boronic acid, and Palladium catalyst.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LCMS.

    • Note: The biphasic nature requires vigorous stirring.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Why this works:


 is a robust, bidentate ligand that resists displacement by potential impurities. The SEM group sterically blocks N1 and prevents deprotonation, allowing the Pd to focus solely on the C3-I bond.

Pathway B: Unprotected Scaffolds (The Direct Route)

Coupling the free NH-indazole is highly desirable to avoid two extra synthetic steps (protection/deprotection). Success requires water-soluble systems or bulky, electron-rich ligands that outcompete the indazolyl anion for Pd coordination.

Protocol 2: Direct Coupling of 3-Iodo-1H-Indazole

Optimized for "Green" efficiency and reduced step count.

Materials:

  • Substrate: 3-iodo-1H-indazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst System (Choose one):

    • Option A (Standard):

      
       (5 mol%)[2]
      
    • Option B (Challenging substrates):

      
       (2 mol%) + XPhos (4 mol%)
      
  • Base:

    
     (3.0–4.0 equiv) — Excess base is critical.
    
  • Solvent: DME/Water (4:1) or DMF/Water (9:1)[3]

Procedure:

  • Stoichiometry Check: You must use at least 3 equivalents of base.

    • 1 equiv neutralizes the N-H (forming the salt).

    • 1 equiv activates the boronic acid (forming the boronate).

    • 1 equiv acts as a buffer/scavenger.

  • Charge: Combine substrate, boronic acid, and base in the vessel.

  • Solvent: Add the solvent mixture.

  • Degas: Sparge with Argon for 10 minutes. Oxygen sensitivity is higher in unprotected couplings due to the electron-rich nature of the intermediate.

  • Catalyst: Add the Pd source last (under Argon flow).

  • Reaction: Heat to 100°C (conventional) or 120°C (Microwave, 30 min).

  • Workup: Acidify carefully to pH ~6-7 during workup to ensure the indazole is protonated and extracts into the organic layer.

Why this works: The use of


 (a stronger base than carbonate) ensures complete deprotonation. XPhos (in Option B) is bulky enough to prevent the indazolyl anion from bridging two palladium centers, maintaining the active monomeric catalytic species.

Comparative Data & Screening Matrix

When optimizing a new substrate, use this matrix to select conditions.

VariableCondition A (Robust)Condition B (Reactive/Steric)Condition C (Green/Direct)
Substrate N-SEM/THP ProtectedN-ProtectedUnprotected NH
Catalyst


+ SPhos/XPhos

or XPhos Pd G2
Solvent Dioxane /

Toluene /

DMF /

or EtOH / Toluene
Base



(Excess)
Temp 80°C100°C120°C (MW)
Primary Use General synthesis, scale-upSterically hindered boronatesQuick analog generation

Troubleshooting Guide

Issue: Protodehalogenation (Iodine replaced by Hydrogen)
  • Cause: The oxidative addition occurred, but transmetallation was too slow. The Pd-Ar intermediate abstracted a hydride (from solvent or ligand) and reductively eliminated.[4]

  • Solution:

    • Switch to a solvent with no

      
      -hydrogens (e.g., switch from Ethanol to DMF/Water).
      
    • Increase the concentration of Boronic Acid.

    • Use a more active catalyst (e.g., Pd-118 or Pd-170 ) to speed up transmetallation.

Issue: N-Arylation (Chan-Lam type side reaction)
  • Cause: In unprotected substrates, the Pd catalyzes C-N bond formation instead of C-C, or the copper content (if used) is promoting Chan-Lam coupling.

  • Solution:

    • Ensure strict Oxygen-free conditions (N-arylation often requires oxidants).

    • Switch to the Protected Route (Pathway A) . This is the only 100% fix for competing N-arylation.

Diagram 2: Troubleshooting Flow

Troubleshooting Problem Low Yield / Impurities Analyze Analyze Crude LCMS Problem->Analyze Dehalo Product = Des-Iodo Indazole (Protodehalogenation) Analyze->Dehalo StartMat Product = SM Only (No Reaction) Analyze->StartMat NAryl Product = N-Aryl Indazole Analyze->NAryl Soln1 Action: Switch Solvent (DMF) Increase Boronic Acid Dehalo->Soln1 Soln2 Action: Check Catalyst Quality Switch to XPhos Pd G3 StartMat->Soln2 Soln3 Action: PROTECT Nitrogen (Switch to Pathway A) NAryl->Soln3

Figure 2: Diagnostic workflow for common Suzuki coupling failures in 3-iodoindazole systems.

References

  • Lara, R. G., et al. (2006). "Suzuki-Miyaura Cross-Coupling of 3-Iodoindazoles: A Route to 3-Arylindazoles." Journal of Organic Chemistry. (Discusses the fundamental reactivity and N-protection strategies).

  • Collot, V., et al. (2000). "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with arylboronic acids: A general and efficient approach to 3-arylindazoles." Tetrahedron. (Establishes the baseline protocols for protected couplings).

  • Bouché, L., et al. (2018).[5] "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Chemistry - A European Journal. (Key paper on the "inhibitory effect" of free azoles and solution using specific precatalysts).

  • Vera, G., et al. (2018).[5] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules. (Details microwave conditions and vinylation of unprotected scaffolds).

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide." (General resource for mechanism and troubleshooting dehalogenation).

Sources

Method

Application Notes &amp; Protocols for Amide Bond Formation Using 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid

Introduction: The Strategic Role of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid in Synthesis The indazole scaffold is a privileged bicyclic heterocycle frequently incorporated into pharmacologically active molecules du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid in Synthesis

The indazole scaffold is a privileged bicyclic heterocycle frequently incorporated into pharmacologically active molecules due to its ability to act as a versatile bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions. The specific compound, 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid, serves as a highly functionalized building block for drug discovery and development. The presence of three distinct functional handles—the carboxylic acid at the 6-position, the iodine at the 3-position, and the N-methyl group—allows for sequential and regioselective chemical modifications.

The carboxylic acid is a primary site for derivatization, most commonly through the formation of an amide bond, one of the most fundamental and frequently performed reactions in medicinal chemistry.[1][2] The resulting carboxamide can introduce a diverse range of substituents, enabling fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. The iodine atom provides a handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a powerful route to introduce further complexity and explore the chemical space around the indazole core.[3]

This guide provides a comprehensive overview of the principles and detailed protocols for the efficient coupling of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid with various primary and secondary amines to form stable amide linkages.

Mechanistic Principles of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is a kinetically slow, acid-base reaction that results in the formation of a stable ammonium carboxylate salt.[4][5] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using "coupling reagents" or "activators." We will focus on the two most prevalent and reliable classes of coupling reagents: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Activation (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are considered "zero-length" crosslinkers that facilitate the condensation of a carboxyl group and an amine.[6] The mechanism proceeds through a highly reactive O-acylisourea intermediate.[7]

However, this intermediate is unstable and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and terminates the desired reaction pathway.[7] To mitigate this side reaction and improve efficiency, an activating agent such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable and highly reactive HOBt-ester intermediate. This active ester is then readily attacked by the amine nucleophile to yield the desired amide and release HOBt.[8][9] The use of HOBt also serves to minimize racemization if the carboxylic acid or amine contains a chiral center.[8]

EDC_Mechanism RCOOH Indazole-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl +EDC EDC EDC EDC->O_acyl HOBt_Ester HOBt Active Ester O_acyl->HOBt_Ester +HOBt Urea Urea Byproduct N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Undesired) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide +Amine HOBt_Ester->Urea Amine Amine (R-NH2) Amine->Amide

Caption: EDC/HOBt activation pathway for amide synthesis.
Uronium/Aminium Salt Activation (e.g., HATU)

Uronium or aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available.[5][8] Their mechanism is analogous to the carbodiimide/HOBt system, but the activating group is pre-packaged within the reagent itself. HATU is the 7-azabenzotriazole (HOAt) derivative.[5]

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to its carboxylate form.[2] This carboxylate then displaces the hexafluorophosphate anion from HATU, forming a highly reactive HOAt-ester. This active ester is even more reactive than its HOBt counterpart, attributed to the neighboring group participation of the pyridine nitrogen in the HOAt moiety.[5] The subsequent nucleophilic attack by the amine is rapid and efficient, yielding the final amide product.

HATU_Mechanism RCOOH Indazole-COOH Carboxylate Carboxylate Anion RCOOH->Carboxylate +Base Base Base (DIPEA) Base->Carboxylate HOAt_Ester HOAt Active Ester Carboxylate->HOAt_Ester +HATU HATU HATU HATU->HOAt_Ester Amide Amide Product HOAt_Ester->Amide +Amine Byproduct Tetramethylurea + HOAt Amine Amine (R-NH2) Amine->Amide

Caption: HATU activation pathway for amide synthesis.

Reagent Selection and Optimization

The choice of coupling conditions depends on the nature of the amine (steric hindrance, nucleophilicity) and the overall sensitivity of the substrates.

ParameterEDC/HOBtHATU/BaseRationale & Insights
Coupling Reagent EDC is cost-effective and its urea byproduct is water-soluble, simplifying workup.[10] HOBt is essential for efficiency.HATU is highly efficient, leading to faster reaction times and higher yields, especially for hindered or poorly nucleophilic amines.[8][10]For routine couplings with simple amines, EDC/HOBt is often sufficient. For challenging substrates or to maximize yield, HATU is the reagent of choice.
Base A tertiary amine base (e.g., DIPEA, TEA) is often added to neutralize the HCl salt if EDC-HCl is used and to maintain a basic pH.A non-nucleophilic hindered base like DIPEA is mandatory. It deprotonates the acid without competing with the substrate amine.[2]Typically, 2-3 equivalents of base are used to ensure complete deprotonation and to scavenge any acid formed during the reaction.
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are most common.[9]Anhydrous DMF is the preferred solvent due to its high polarity, which aids in dissolving all reagents and intermediates.[10]Ensure solvents are anhydrous, as water can hydrolyze the active intermediates, reducing yield.[6]
Temperature Reactions are often started at 0 °C to control the initial exothermic activation step, then allowed to warm to room temperature.Pre-activation at 0 °C for 15-30 minutes before adding the amine can improve yields for difficult couplings.[10]Starting at a lower temperature minimizes potential side reactions. Most couplings proceed to completion at ambient temperature.
Stoichiometry Typically 1.1-1.5 equivalents of EDC/HOBt relative to the limiting reagent.Typically 1.0-1.2 equivalents of HATU are sufficient due to its high reactivity.A slight excess of the coupling reagent and amine (1.1-1.2 eq) can help drive the reaction to completion.

Detailed Experimental Protocols

The following protocols are designed for a ~0.5 mmol scale reaction. They should be adapted and optimized based on the specific amine substrate and reaction scale.

General Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_reagents Dissolve Acid and Amine in Anhydrous Solvent cool Cool to 0 °C prep_reagents->cool add_reagents Add Coupling Reagents & Base cool->add_reagents stir Stir (0 °C to RT) 1-24 h add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Organic Solvent (e.g., EtOAc) monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify via Flash Chromatography or Recrystallization dry->purify

Caption: General workflow for amide bond formation.
Protocol A: EDC/HOBt Mediated Coupling

Materials:

  • 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.5 equiv)

  • Anhydrous DMF (or DCM) (to make a 0.1 M solution)

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Add the amine (1.1 equiv) to the flask.

  • Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Cool the resulting solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours.

  • Reaction Monitoring: Monitor the consumption of the carboxylic acid starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10] This sequence removes the base, unreacted HOBt, and the water-soluble urea byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product via flash column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol B: HATU Mediated Coupling

Materials:

  • 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a 0.1 M solution)

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. The solution may change color, indicating the formation of the active ester.[10]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. HATU couplings are typically faster than EDC couplings.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting

  • Low Yield/No Reaction:

    • Cause: Inactive reagents or insufficient activation.

    • Solution: Ensure all reagents are fresh and solvents are strictly anhydrous. For poorly nucleophilic or sterically hindered amines, switch from EDC/HOBt to the more potent HATU protocol. Increasing reaction time or temperature (e.g., to 40-50 °C) may also be beneficial.

  • Messy Reaction Profile (Multiple Spots on TLC):

    • Cause: Side reactions or degradation. The N-acylurea formation in EDC couplings is a common culprit.[7]

    • Solution: Ensure the reaction is started at 0 °C to control the initial activation. For EDC couplings, confirm HOBt is being used. A messy profile with HATU is less common but could indicate substrate instability; in such cases, shorter reaction times are advisable.

  • Difficulty Removing Byproducts:

    • Cause: The urea byproduct from EDC (if not EDC-HCl) or tetramethylurea from HATU can sometimes be difficult to remove.

    • Solution: The prescribed aqueous workup is usually effective. If byproducts persist, washing the organic layer with an aqueous solution of 5% LiCl can help remove residual DMF.[11] Ensure sufficient washes are performed.

Conclusion

The formation of amides from 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid is a robust and highly versatile transformation critical for synthetic and medicinal chemistry programs. By selecting the appropriate coupling reagent—either the economical and reliable EDC/HOBt system or the highly efficient HATU reagent—researchers can successfully synthesize a wide array of indazole-6-carboxamides. Careful attention to reaction setup, use of anhydrous conditions, and systematic workup procedures, as detailed in these protocols, will ensure high yields and purity of the desired products, paving the way for further structural elaboration via the iodo-substituent.

References

  • Gandeepan, P., & Sivamani, B. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 10, 558-567. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Protheragen. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?[Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Patel, R. P., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(2), 166-173. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Tona, V., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 28(1). [Link]

  • Coudray, L., & Knochel, P. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds. WO2006048745A1.
  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. [Link]

  • D'Auria, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. [Link]

  • Organic Syntheses. (n.d.). Indazole. [Link]

  • Colell, J. F. P., et al. (2017). Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical. The Journal of Organic Chemistry, 82(10), 5241-5249. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Iodoarenes. [Link]

Sources

Application

Palladium-catalyzed cross-coupling of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid Abstract This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling r...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-iodo-2-methyl-1H-indazole-6-carboxylic acid, a highly valuable and functionalized building block in modern medicinal chemistry. Recognizing the indazole scaffold as a privileged structure in numerous therapeutic agents, this document details the strategic functionalization at the C-3 position.[1][2][3] We present the underlying principles, reaction-specific considerations, and detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile substrate for the synthesis of novel molecular entities.

Introduction: The Strategic Value of Functionalized Indazoles

The indazole nucleus is a cornerstone of contemporary drug discovery, forming the core of numerous approved drugs and clinical candidates with applications ranging from oncology to anti-inflammatory and neurological disorders.[1][2][3][4][5] The ability to precisely modify the indazole scaffold is paramount for optimizing pharmacological profiles. The subject of this guide, 3-iodo-2-methyl-1H-indazole-6-carboxylic acid, is an exemplary substrate designed for synthetic versatility.

  • C-3 Iodo Group: The carbon-iodine bond is the most reactive of the common halogens in palladium catalysis, serving as an excellent synthetic handle for introducing molecular diversity via cross-coupling.[6] Its lability allows for milder reaction conditions, often leading to higher yields and broader functional group tolerance.[6][7]

  • N-2 Methyl Group: The methylation of the indazole nitrogen serves a critical purpose: it removes the acidic N-H proton. This acidic proton can otherwise interfere with the catalytic cycle, cause unwanted side reactions, or lead to catalyst deactivation, particularly in reactions employing strong bases.[8][9][10] This pre-emptive functionalization simplifies reaction optimization and enhances reproducibility.

  • C-6 Carboxylic Acid: This functional group provides a valuable site for subsequent modifications, such as amide bond formation, allowing for the attachment of other pharmacophores or solubility-enhancing moieties. Its presence, however, requires careful consideration of reaction conditions, particularly the choice of base, to prevent unwanted deprotonation or decarboxylation.

This document will systematically address the most powerful palladium-catalyzed methods for elaborating this key intermediate.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[11][12] These transformations operate through a common catalytic cycle, a fundamental understanding of which is crucial for troubleshooting and optimization. The cycle universally involves a transition between Pd(0) and Pd(II) oxidation states.[7][13][14]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole substrate. This is often the rate-determining step of the cycle.[7]

  • Transmetalation (or equivalent): The organic moiety from the coupling partner is transferred to the palladium(II) center, displacing the halide.[7][13] The specific nature of this step varies by reaction type (e.g., involving an organoboron reagent in Suzuki coupling).

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) pd2_intermediate LₙPd(II)(Ar)(I) (Oxidative Addition Complex) pd0->pd2_intermediate Ar-I (Indazole) oxidative_addition Oxidative Addition pd2_coupled LₙPd(II)(Ar)(R) (Coupling Complex) pd2_intermediate->pd2_coupled R-M (Partner) transmetalation Transmetalation pd2_coupled->pd0 Ar-R (Product) reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Focus: Tailoring Conditions for Specific Transformations

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent. Below, we detail the specific considerations for applying the most common coupling strategies to 3-iodo-2-methyl-1H-indazole-6-carboxylic acid.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-aryl structures.[13][15][16] Its popularity stems from the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters.

Causality of Component Selection:

  • Catalyst/Ligand: Palladium(0) sources like Pd(PPh₃)₄ or combinations of a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) with phosphine ligands are standard. For challenging couplings, electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step and stabilize the catalyst.[9][17]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are most common. The choice of base can be critical; for substrates sensitive to harsh conditions, K₃PO₄ is often a good starting point.

  • Solvent: Typically performed in ethereal solvents like 1,4-dioxane or THF, often with the addition of water to aid in dissolving the inorganic base and facilitating the catalytic cycle.[16]

Data Summary: Typical Conditions for Suzuki-Miyaura Coupling

Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield
Arylboronic Acid PdCl₂(dppf) (3-5) - K₂CO₃ (2-3) Dioxane/H₂O 80-100 Good-Excellent
Heteroarylboronic Acid Pd(PPh₃)₄ (5) - Cs₂CO₃ (2) DME 90 Good

| Vinylboronic Ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 80-110 | Good-Excellent |

Buchwald-Hartwig Amination: For C-N Bond Formation

The formation of aryl amines is central to pharmaceutical synthesis, and the Buchwald-Hartwig amination provides a powerful and general method for this transformation.[18][19][20] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, anilines, and even ammonia surrogates.[19]

Causality of Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands developed by Buchwald, Hartwig, and others (e.g., XPhos, RuPhos, BrettPhos). These ligands are essential for promoting the challenging reductive elimination step that forms the C-N bond.[20]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates with base-sensitive functional groups like our carboxylic acid, weaker bases such as K₃PO₄ or Cs₂CO₃ can sometimes be employed, often at the cost of longer reaction times or higher temperatures.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

Data Summary: Typical Conditions for Buchwald-Hartwig Amination | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary Alkylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 90-110 | Excellent | | Secondary Amine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | Dioxane | 100 | Good-Excellent | | Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2) | t-BuOH | 100 | Good |

Sonogashira Coupling: For C-C (Alkyne) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[11][21] The classic protocol involves a dual-catalyst system.

Causality of Component Selection:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is used. The palladium component runs the primary cross-coupling cycle, while the copper activates the terminal alkyne by forming a copper acetylide, which speeds up the transmetalation step.[22]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to trap the HI byproduct and as a solvent or co-solvent. These mild bases are fully compatible with the carboxylic acid moiety.

  • Solvent: Often run neat in the amine base or in a co-solvent like THF or DMF.

Data Summary: Typical Conditions for Sonogashira Coupling

Alkyne Partner Pd Catalyst (mol%) Cu Catalyst (mol%) Base (equiv) Solvent Temp (°C) Typical Yield
Phenylacetylene PdCl₂(PPh₃)₂ (2-5) CuI (5-10) Et₃N (excess) THF/Et₃N 25-60 Excellent

| Propargyl Alcohol | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA (excess) | DMF | 25 | Good |

Heck Coupling: For C-C (Alkene) Bond Formation

The Heck reaction enables the vinylation of aryl halides, forming substituted alkenes.[15][23][24] It is particularly effective with electron-deficient alkenes such as acrylates, acrylonitriles, and styrenes.

Causality of Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most common precatalyst, often used with phosphine ligands to stabilize the active catalytic species.

  • Base: A moderate base, typically an inorganic salt like NaHCO₃ or an organic amine like Et₃N, is required to neutralize the HI generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are standard choices.

Data Summary: Typical Conditions for Heck Coupling

Alkene Partner Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield
Methyl Acrylate Pd(OAc)₂ (2-5) P(o-tol)₃ (4-10) Et₃N (2) Acetonitrile 80-100 Good

| Styrene | Pd(OAc)₂ (5) | - | NaHCO₃ (2) | DMF | 100-120 | Moderate-Good |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, selected for their broad utility and importance.

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Inert Gas) reaction 2. Reaction (Heating, Stirring, Monitoring) setup->reaction workup 3. Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify 4. Purification (Column Chromatography) workup->purify analyze 5. Analysis (NMR, LC-MS, Yield) purify->analyze

Caption: Standard workflow for a cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 3-(4-methoxyphenyl)-2-methyl-1H-indazole-6-carboxylic acid.

Materials:

  • 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 3-iodo-2-methyl-1H-indazole-6-carboxylic acid, 4-methoxyphenylboronic acid, K₂CO₃, and PdCl₂(PPh₃)₂.

  • Seal the vessel and evacuate and backfill with inert gas (repeat this cycle 3 times) to ensure an oxygen-free atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate).

  • Place the vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate.

  • Carefully add 1M HCl solution to acidify the mixture to pH ~3-4, which protonates the carboxylic acid and any remaining phenolate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes containing 1% acetic acid) to afford the pure product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 2-methyl-3-(morpholin-4-yl)-1H-indazole-6-carboxylic acid.

Materials:

  • 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Toluene, anhydrous

  • Diethyl ether

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Caution: NaOtBu is a strong base and is moisture-sensitive. Handle all reagents under an inert atmosphere in a glovebox or using Schlenk techniques.

  • To a dry reaction vessel, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the vessel, and evacuate and backfill with inert gas (3 cycles).

  • Add anhydrous toluene, followed by 3-iodo-2-methyl-1H-indazole-6-carboxylic acid and morpholine via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete in 6-18 hours.

  • After cooling to room temperature, carefully quench the reaction by adding water.

  • Acidify the aqueous layer to pH ~5-6 with 1M HCl. The product may precipitate.

  • Extract the mixture with ethyl acetate. If the product is in the aqueous layer as the carboxylate salt, further acidification may be needed.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amino-indazole.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Incorrect base/solvent.Use a fresh catalyst/precatalyst. Ensure proper degassing of solvents and flushing of the reaction vessel. Screen alternative bases or ligands.
Formation of Debrominated Byproduct Competing hydrodehalogenation pathway.Use a less polar solvent. Ensure the coupling partner is sufficiently reactive.
Low Yield after Purification Product is highly polar due to the carboxylic acid, leading to issues with extraction or chromatography.During work-up, ensure the aqueous phase is sufficiently acidified to protonate the carboxylate. Add a small amount of acetic acid to the chromatography eluent to suppress tailing.
Decarboxylation Reaction temperature is too high.Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst system.

References

  • Cross-Coupling Reactions Guide. Google Cloud.
  • Role of palladium catalyst in cross-coupling reactions. Google Cloud.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water.
  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. SpringerLink.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Deriv
  • Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. NINGBO INNO PHARMCHEM CO., LTD..
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Semantic Scholar.
  • Buchwald-Hartwig Amin
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • [Novel access to indazoles based on palladium-catalyzed amin
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Semantic Scholar.
  • Heck Reaction. Organic Chemistry Portal.
  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Applic
  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Mol-Instincts.
  • Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. Benchchem.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6. Benchchem.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz

Sources

Method

Application Note: Functionalization of the C3-Iodo Position in 2-Methyl-Indazoles

Abstract The 2-methyl-2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indole and purine systems in kinase inhibitors and GPCR ligands. While N1/N2-function...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methyl-2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indole and purine systems in kinase inhibitors and GPCR ligands. While N1/N2-functionalization is well-documented, the C3-position remains a strategic vector for expanding chemical space. This guide details the chemoselective functionalization of 3-iodo-2-methylindazole, leveraging the labile C–I bond for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) and Magnesium-halogen exchange. We provide validated protocols, mechanistic insights into the "N2-quinoid effect," and troubleshooting frameworks for high-yield derivatization.

Introduction & Mechanistic Grounding

The "N2-Effect" and Reactivity Profile

Unlike their 1H- or 1-methyl isomers, 2-methyl-2H-indazoles possess a unique electronic structure characterized by a quinoid-like resonance contribution. This results in:

  • Enhanced Electron Density at C3: The C3 position is more electron-rich than in 1-methylindazoles, making the oxidative addition of Palladium(0) into the C3–I bond slightly slower but thermodynamically favorable.

  • Stability: The N2-methyl group locks the tautomer, preventing the N-H acidity issues found in free indazoles that often poison Pd catalysts.

Why Start with C3-Iodo?

Direct C–H activation at C3 is possible but often lacks regioselectivity (competing with C7) or requires harsh conditions. The C3-iodo handle offers:

  • Regio-fidelity: Reactivity is exclusively locked to C3.

  • Mild Conditions: Allows functionalization at room temperature or mild heating (40–80 °C), preserving sensitive functional groups.

  • Divergency: Access to C–C, C–N, and C–Metal bonds from a single precursor.

Visualizing the Reaction Scope

The following diagram illustrates the divergent synthesis pathways available from the 3-iodo-2-methylindazole core.

ReactionScope Start 3-Iodo-2-methylindazole Suzuki 3-Aryl/Heteroaryl (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd(0) Sono 3-Alkynyl (Sonogashira) Start->Sono Alkyne, Pd/Cu Heck 3-Alkenyl (Heck) Start->Heck Acrylate, Pd(II) Buchwald 3-Amino (Buchwald-Hartwig) Start->Buchwald Amine, Pd/Ligand MgX 3-Carbinols/Ketones (Mg-Halogen Exchange) Start->MgX iPrMgCl·LiCl, then E+ Carbonyl 3-Esters/Amides (Carbonylation) Start->Carbonyl CO, ROH/RNH2, Pd

Figure 1: Divergent functionalization pathways for 3-iodo-2-methylindazole.[1]

Application Note 1: Palladium-Catalyzed Cross-Couplings

Suzuki-Miyaura Coupling (C–C Bond Formation)

This is the most robust method for introducing aryl and heteroaryl groups.

Protocol:

  • Reagents: 3-iodo-2-methylindazole (1.0 equiv), Arylboronic acid (1.2–1.5 equiv).

  • Catalyst System: Pd(dppf)Cl₂·DCM (3–5 mol%) is preferred for its stability and efficiency with electron-rich heterocycles. Alternatively, Pd(PPh₃)₄ can be used for simpler substrates.

  • Base & Solvent: 2M aq. Na₂CO₃ or K₃PO₄ (2–3 equiv) in 1,4-Dioxane or DME.

  • Conditions: Degas solvents thoroughly (sparge with Argon for 15 min). Heat to 80–100 °C for 4–12 hours.

Expert Insight:

  • Boronic Acid Decomposition: If using electron-poor heteroaryl boronic acids (e.g., 2-pyridyl), they are prone to protodeboronation. Switch to Pd(OAc)₂/SPhos or XPhos precatalysts and use anhydrous conditions (K₃PO₄ suspended in Dioxane) to mitigate this.

  • Microwave Acceleration: This reaction responds exceptionally well to microwave irradiation (120 °C, 20–40 min), often improving yields by suppressing side reactions.

Sonogashira Coupling (C–C Alkynylation)

Direct alkynylation establishes a rigid linker often used in fragment-based drug design.

Protocol:

  • Reagents: 3-iodo-2-methylindazole (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) and CuI (2–5 mol%).

  • Base/Solvent: Et₃N or DIPEA (2–3 equiv) in DMF or THF.

  • Conditions: Room temperature to 60 °C under Argon.

Critical Control Point:

  • Copper-Free Variant: If the substrate contains Lewis-basic nitrogens that might chelate Copper (shutting down the cycle), use a Copper-free protocol with Pd(OAc)₂/XPhos and Cs₂CO₃ in MeCN at 80 °C.

Application Note 2: Magnesium-Halogen Exchange (The "Turbo" Route)

Traditional Grignard formation (Mg metal) often fails with electron-rich indazoles due to passivation. The use of Knochel’s "Turbo-Grignard" (iPrMgCl·LiCl ) allows for rapid, low-temperature exchange.

Protocol: Generation of the C3-Magnesium Species
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Exchange: Dissolve 3-iodo-2-methylindazole in anhydrous THF (0.5 M). Cool to -20 °C (ice/salt bath).

  • Reagent Addition: Add iPrMgCl·LiCl (1.1 equiv, commercially available in THF) dropwise.

  • Incubation: Stir at -20 °C to 0 °C for 30–60 minutes. Monitor by quenching an aliquot with D₂O (check for >95% deuterium incorporation by NMR/MS).

Electrophile Trapping
  • Aldehydes/Ketones: Add electrophile (1.2 equiv) at 0 °C. Warm to RT.

  • Acyl Chlorides: Requires transmetallation to Zinc (add ZnCl₂ solution first) or Copper (CuCN·2LiCl) to prevent bis-addition.

Mechanism Visualization: The Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, increasing the kinetic basicity of the isopropyl group and facilitating the I/Mg exchange.

MgExchange Step1 3-Iodo-2-methylindazole + iPrMgCl·LiCl Step2 Intermediate: [Indazole-3-MgCl·LiCl] + iPr-I Step1->Step2 -20°C, THF Fast Exchange Step3 Electrophile Addition (E+) Step2->Step3 Transmetallation or Direct Attack Product 3-Functionalized Indazole Step3->Product Workup

Figure 2: Workflow for Magnesium-Halogen Exchange using Turbo-Grignard.

Application Note 3: C–N Bond Formation (Buchwald-Hartwig)

Amination at C3 creates 3-aminoindazole derivatives, which are potent kinase inhibitor scaffolds.

Protocol:

  • Reagents: 3-iodo-2-methylindazole, Primary/Secondary Amine (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + Xantphos (5–10 mol%).

    • Why Xantphos? Its wide bite angle facilitates the reductive elimination of the sterically crowded C3-amino product.

  • Base: Cs₂CO₃ (2 equiv) or NaOtBu (1.5 equiv).

    • Note: NaOtBu is stronger but may cause side reactions with sensitive electrophiles; Cs₂CO₃ is milder.

  • Solvent: Toluene or Dioxane, 100 °C, sealed tube.

Summary of Reaction Conditions

TransformationCatalyst/ReagentLigandBaseSolventTemp (°C)Key Ref
Suzuki Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80–100[1, 4]
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMFRT–60[7, 9]
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF/MeCN100–120[11]
Mg-Exchange iPrMgCl·LiClN/AN/ATHF-20 to 0[12, 14]
Amination Pd(OAc)₂XantphosCs₂CO₃Toluene100[17]

References

  • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2010. Link[2]

  • Knochel, P., et al. "Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles." Chemistry – A European Journal, 2016. 3

  • Luo, Y., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 2018. 4

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Protocol Repository. 5

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." 6[2]

  • ResearchGate. "Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction."[7] 7

  • Organic Chemistry Portal. "Sonogashira Coupling." 8

  • Sigma-Aldrich. "Mild Mg–Halogen Exchange using Turbo-Grignard." 9

Sources

Application

Application Note: Strategic Utilization of 3-Iodo-2-methyl-2H-indazole-6-carboxylic Acid in Kinase Inhibitor Design

Abstract The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] This guide details the prep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] This guide details the preparation and application of 3-Iodo-2-methyl-2H-indazole-6-carboxylic acid , a high-value intermediate that offers orthogonal functionalization handles. The C3-iodide facilitates Suzuki-Miyaura cross-coupling to target the kinase hinge region, while the C6-carboxylic acid allows for amide coupling to access the solvent-front or allosteric pockets. This note provides validated protocols for the synthesis, purification (specifically N1 vs. N2 regioisomer separation), and downstream utilization of this scaffold in generating focused inhibitor libraries.

Introduction: The Indazole Advantage

In kinase inhibitor design, the indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. The specific substitution pattern of 3-Iodo-2-methyl-2H-indazole-6-carboxylic acid offers distinct advantages:

  • N2-Methylation: unlike N1-substitution, the N2-methylated (2H-indazole) tautomer locks the molecule in a quinoid-like electronic state, often improving solubility and altering the vector of substituents to match the "Type II" kinase binding mode (e.g., VEGFR inhibitors like Pazopanib).

  • C3-Iodine: A reactive handle for introducing aryl/heteroaryl groups via palladium-catalyzed cross-coupling.[2]

  • C6-Carboxylic Acid: A versatile handle for optimizing physicochemical properties (logP, logD) via amide formation.

Mechanistic Insight: Regioselectivity Challenges

The synthesis of 2-substituted indazoles is historically challenging due to the thermodynamic preference for N1-alkylation. Standard alkylation of 1H-indazoles typically yields a ~2:1 mixture favoring the N1 isomer. This guide emphasizes the chromatographic separation of these isomers, a critical step often glossed over in general literature but essential for high-purity drug discovery.

Retrosynthetic Analysis & Workflow

The synthesis strategy prioritizes the installation of the iodine handle before hydrolysis to maintain ester solubility during the purification of regioisomers.

SynthesisWorkflow Start Methyl 1H-indazole-6-carboxylate Step1 Step 1: C3-Iodination (I2, KOH, DMF) Start->Step1 Inter1 Methyl 3-iodo-1H-indazole-6-carboxylate Step1->Inter1 Step2 Step 2: N-Methylation (MeI, K2CO3, THF) Inter1->Step2 Mix Regioisomer Mixture (N1 vs N2) Step2->Mix Step3 Step 3: Purification (Flash Chromatography) Mix->Step3 TargetEster Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate (Target Isomer) Step3->TargetEster Step4 Step 4: Hydrolysis (LiOH, THF/H2O) TargetEster->Step4 FinalAcid 3-Iodo-2-methyl-2H-indazole-6-carboxylic acid Step4->FinalAcid

Figure 1: Strategic workflow for the synthesis of the target scaffold.[3] Note the critical separation step at the ester stage.

Experimental Protocols

Protocol A: C3-Iodination of Methyl 1H-indazole-6-carboxylate

Objective: Selective installation of iodine at the C3 position via Electrophilic Aromatic Substitution (SEAr).

  • Reagents: Methyl 1H-indazole-6-carboxylate (1.0 equiv), Iodine (

    
    , 2.0 equiv), KOH (3.8 equiv), DMF (anhydrous).
    
  • Procedure:

    • Dissolve Methyl 1H-indazole-6-carboxylate (e.g., 10 g) in DMF (100 mL, 10V) in a round-bottom flask.

    • Add KOH pellets (crushed) at 0°C. Stir for 15 minutes.

    • Add

      
       portion-wise over 30 minutes, maintaining temperature < 20°C (exothermic).
      
    • Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by LC-MS (Target M+H: ~303).

    • Quench: Pour mixture into ice-cold 10%

      
       (aq) to reduce excess iodine. A yellow/tan precipitate will form.
      
    • Isolation: Filter the solid, wash with water (

      
       mL), and dry under vacuum at 45°C.
      
    • Yield: Typically 85-95%.

Protocol B: N-Methylation and Regioisomer Separation (Critical)

Objective: Methylation of the indazole nitrogen.[1][4][5] This reaction produces both N1-methyl (thermodynamic) and N2-methyl (kinetic/desired) isomers.

  • Reagents: Methyl 3-iodo-1H-indazole-6-carboxylate (from Protocol A), Methyl Iodide (MeI, 1.5 equiv),

    
     (2.0 equiv), Acetone or THF.
    
  • Procedure:

    • Suspend the starting material in Acetone (0.2 M concentration).

    • Add

      
       and stir at RT for 10 min.
      
    • Add MeI dropwise.

    • Heat to mild reflux (40°C) for 4-6 hours.

    • Workup: Remove solvent in vacuo. Resuspend residue in EtOAc/Water.[6] Extract aqueous layer with EtOAc.[6] Dry organic layer over

      
      .[6]
      
  • Purification (The "Self-Validating" Step):

    • The crude is a mixture.

    • Column: Silica Gel (40 g cartridge per 1 g crude).

    • Eluent: Hexanes/EtOAc gradient (0-50% EtOAc).

    • Elution Order:

      • N1-Isomer (Undesired): Typically elutes first (higher

        
        , less polar).
        
      • N2-Isomer (Target): Typically elutes second (lower

        
        , more polar due to quinoid character).
        
    • Validation: Confirm regiochemistry via NOESY NMR. The N2-Methyl group will show a correlation to the C3-proton (if H) or lack thereof, but definitive proof is often the chemical shift of the methyl carbon (

      
       ~40 ppm for N2 vs 
      
      
      
      ~36 ppm for N1) or X-ray crystallography. For this specific scaffold, the N2-isomer is generally the more polar fraction.
Protocol C: Ester Hydrolysis

Objective: Unmasking the carboxylic acid for library synthesis.

  • Reagents: N2-Methyl ester (from Protocol B), LiOH (3.0 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH and stir at RT for 12 hours.

    • Acidification: Adjust pH to ~3-4 using 1N HCl. The product precipitates.[2][7][8]

    • Isolation: Filter, wash with water, and dry.[6]

    • Product: 3-Iodo-2-methyl-2H-indazole-6-carboxylic acid .

Downstream Application: Kinase Inhibitor Library Generation

Once the core acid is synthesized, it serves as a "divergent point" for parallel medicinal chemistry.

LibraryGen cluster_path1 Path A: Hinge Binder Optimization (Suzuki) cluster_path2 Path B: Solvent Front Optimization (Amide) Core 3-Iodo-2-methyl-2H-indazole-6-COOH Suzuki Suzuki Coupling (C3) Ar-B(OH)2 / Pd(dppf)Cl2 Core->Suzuki Amide Amide Coupling (C6) R-NH2 / HATU Core->Amide Hinge Target: Hinge Interaction (e.g., Pyridine, Indole) Suzuki->Hinge Solvent Target: Solubility/Selectivity (e.g., Piperazine, Morpholine) Amide->Solvent

Figure 2: Divergent synthesis strategy. Path A targets the ATP-binding pocket (hinge), while Path B targets the solvent-exposed region.

Validated Suzuki Coupling Protocol (C3 Functionalization)
  • Catalyst:

    
     (5 mol%) is preferred for heteroaryl iodides.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 30-60 mins.

  • Note: The iodine at C3 is highly reactive. Perform this step before or after amide coupling depending on the lability of the amide R-group. Generally, Suzuki first is more robust.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low N2/N1 Ratio Thermodynamic equilibrationSwitch solvent to non-polar (Toluene) or use Meerwein's Salt (

) which favors kinetic N2 alkylation [1].
Incomplete Iodination Moisture in DMFEnsure DMF is anhydrous. Increase

to 3.0 equiv.
De-iodination during Suzuki

-hydride elimination / Overheating
Lower temp to 80°C, switch to

, and ensure thorough degassing (Argon sparge).
Poor Solubility of Acid Zwitterionic characterUse DMF/DMSO for amide coupling steps. Do not dry the acid completely; use as a wet cake if necessary.

References

  • Cheung, M., et al. "Regioselective synthesis of 2-substituted indazoles." Tetrahedron Letters, 2005.

  • Bocchi, V., & Palli, G. "Synthesis of 3-iodoindazoles."[9] Synthesis, 1982.[8] (Standard Iodination Protocol).

  • BenchChem Application Note. "Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives." Accessed 2025.[2][10][11][12]

  • Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008.

  • Li, H., et al. "Indazole-based kinase inhibitors: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 2018.[7]

Disclaimer: This protocol involves the use of hazardous chemicals (Methyl Iodide, Alkyl halides). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Scalable synthesis routes for 2-methyl-indazole-6-carboxylic acid derivatives

An Application Guide to the Scalable Synthesis of 2-Methyl-Indazole-6-Carboxylic Acid Derivatives Introduction The indazole scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 2-Methyl-Indazole-6-Carboxylic Acid Derivatives

Introduction

The indazole scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry, appearing in numerous pharmaceuticals with diverse biological activities, including anti-tumor, analgesic, and anti-inflammatory properties.[1][2] Among these, 2-methyl-indazole-6-carboxylic acid and its derivatives are critical building blocks, most notably as key intermediates in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3][4]

The synthesis of N-substituted indazoles, however, presents significant challenges, primarily the control of regioselectivity. The indazole core possesses two reactive nitrogen atoms (N1 and N2), and alkylation or arylation reactions can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[5][6] Developing synthetic routes that are not only high-yielding and regioselective but also robust, cost-effective, and scalable is paramount for industrial applications in drug development.

This technical guide provides a detailed overview of scalable synthesis routes for 2-methyl-indazole-6-carboxylic acid derivatives. We will explore various strategic approaches, offer a comparative analysis, and present detailed, field-proven protocols to aid researchers in their synthetic endeavors.

PART 1: Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule, 2-methyl-indazole-6-carboxylic acid, reveals two primary strategic disconnections. These strategies form the basis of most scalable syntheses.

Strategy A: Indazole Ring Formation This approach involves constructing the bicyclic indazole core from an appropriately substituted benzene precursor that already contains the necessary functionalities or their precursors.

Strategy B: N-Alkylation of a Pre-formed Indazole This strategy begins with a pre-formed indazole-6-carboxylic acid (or its ester) and focuses on the selective introduction of the methyl group at the N2 position.

G cluster_0 Strategy A: Ring Formation cluster_1 Strategy B: N-Alkylation target 2-Methyl-indazole-6-carboxylic Acid strategyA Functional Group Interconversion (e.g., Hydrolysis) target->strategyA strategyB N-Methylation target->strategyB esterA 2-Methyl-indazole-6-carboxylate Ester strategyA->esterA cyclization Cyclization esterA->cyclization Key Step: Indazole Formation precursorA Substituted Benzene Precursor (e.g., 2-nitro- or 2-halo-toluene derivative) cyclization->precursorA precursorB Indazole-6-carboxylic Acid / Ester strategyB->precursorB Key Step: Regioselective Alkylation

Figure 1. Retrosynthetic analysis of 2-methyl-indazole-6-carboxylic acid.

The choice between these strategies depends on factors such as the availability of starting materials, cost, and the ability to control regioselectivity on a large scale.

PART 2: Discussion of Prominent Synthetic Routes

Route 1: Synthesis via Reductive Cyclization of a Nitroarene Precursor

This is a robust and widely employed method for large-scale synthesis, particularly for active pharmaceutical ingredients (APIs) like Niraparib.[3][7] The general approach starts with a substituted 2-nitrotoluene derivative.

Reaction Scheme:

Figure 2. Synthesis via reductive cyclization of a nitroarene.

Causality and Mechanistic Insights:

  • Esterification: The synthesis begins with the protection of the carboxylic acid as a methyl ester. This is a standard procedure, often catalyzed by a strong acid like sulfuric acid, to prevent interference in subsequent steps.[3]

  • Benzylic Functionalization: The benzylic methyl group is activated and converted into an aldehyde. This can be achieved through various methods, including radical bromination followed by oxidation.

  • Condensation & Cyclization: The generated aldehyde is condensed with methylamine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes a reductive cyclization. Reagents like tri-n-butylphosphine are effective for this transformation, where the phosphine deoxygenates the nitro group, facilitating an intramolecular N-N bond formation to yield the 2H-indazole ring system.[8] This one-pot condensation and cyclization is highly efficient.

Scalability Assessment:

  • Advantages: This route offers a clear, linear progression with well-understood reactions. The starting materials are commercially available, and the sequence avoids the regioselectivity issues inherent in N-alkylation of the indazole core.

  • Disadvantages: The multi-step nature can impact overall yield. The use of reagents like NBS requires careful handling on a large scale.

Route 2: Synthesis via N-Alkylation of Indazole-6-Carboxylic Acid

This convergent approach involves the direct methylation of a pre-synthesized indazole-6-carboxylic acid or its ester. The primary hurdle is achieving selective methylation at the N2 position over the thermodynamically more stable N1 position.

Reaction Scheme:

Figure 3. N-alkylation of indazole showing the formation of two regioisomers.

Causality and Mechanistic Insights:

The regioselectivity of N-alkylation is highly dependent on the reaction conditions.

  • N1-Alkylation (Favored thermodynamically): In many standard conditions using bases like alkali metal alkoxides or hydroxides in polar solvents, the N1-anion is more stable, leading to the N1-methylated product as the major isomer.[9]

  • N2-Alkylation (Kinetic Control/Steric Hindrance): Achieving selectivity for the N2 position often requires careful tuning of conditions. Factors that can favor N2 alkylation include:

    • Bulky Protecting Groups: Pre-installing a bulky protecting group at N1 can direct subsequent alkylation to N2. However, this adds steps to the synthesis.

    • Catalysis: Copper-catalyzed N-arylation has shown excellent regioselectivity for the N2 position of the indazole core, and similar principles can be applied to alkylation.[10][11]

    • Solvent and Base Choice: Less polar solvents and specific bases can alter the ionic character and steric environment of the indazole anion, influencing the N1/N2 ratio.

Scalability Assessment:

  • Advantages: This route is highly convergent and potentially shorter than Route 1.

  • Disadvantages: Achieving high N2 selectivity on a large scale is a significant challenge. The resulting mixture of isomers often requires difficult and costly chromatographic separation, making it less viable for industrial production unless selectivity is very high.

Comparative Summary of Synthetic Routes
FeatureRoute 1: Reductive CyclizationRoute 2: N-Alkylation
Starting Materials Substituted 2-nitrotoluenesIndazole-6-carboxylic acid
Key Challenge Multi-step process, handling of intermediatesRegioselectivity (N1 vs. N2)
Scalability Generally good; proven in industryPoor, unless high selectivity is achieved
Purification Standard crystallization/filtrationPotentially difficult chromatography
Overall Yield Moderate to goodVariable; highly dependent on selectivity
Ideal Application Large-scale, commercial synthesisSmall-scale library synthesis, discovery

PART 3: Detailed Application Protocols

Based on its proven scalability and unambiguous control of regiochemistry, the following protocol details the synthesis via the reductive cyclization pathway (Route 1).

Protocol 1: Synthesis of Methyl 2-methyl-2H-indazole-6-carboxylate

This multi-step protocol outlines the synthesis starting from 3-methyl-2-nitrobenzoic acid.

Workflow Diagram:

G start Start: 3-Methyl-2-nitrobenzoic acid step1 Step 1: Esterification - Methanol - H₂SO₄ (cat.) - Reflux start->step1 step2 Step 2: Benzylic Bromination - NBS, AIBN - CCl₄ - Reflux step1->step2 step3 Step 3: Aldehyde Formation - Silver Nitrate or Sommelet Reaction - Aqueous conditions step2->step3 step4 Step 4: Reductive Cyclization - Methylamine - Tri-n-butylphosphine - Toluene, Reflux step3->step4 product Product: Methyl 2-methyl-2H-indazole-6-carboxylate step4->product

Figure 4. Experimental workflow for the synthesis of the target ester.

Step 1: Esterification of 3-Methyl-2-nitrobenzoic acid

  • Objective: To protect the carboxylic acid as a methyl ester.

  • Rationale: This prevents the acidic proton from interfering with downstream reactions and improves solubility in organic solvents.

ReagentsMWAmountMoles
3-Methyl-2-nitrobenzoic acid181.1550.0 g0.276
Methanol32.04500 mL-
Sulfuric Acid (conc.)98.085.0 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser, add 3-methyl-2-nitrobenzoic acid (50.0 g).

  • Add methanol (500 mL) and swirl to suspend the solid.

  • Carefully add concentrated sulfuric acid (5.0 mL) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 1 L of ice-cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-methyl-2-nitrobenzoate as a solid.

    • Expected Yield: >90%

    • Characterization: Confirm structure by ¹H NMR and MS.

Step 2 & 3: Synthesis of Methyl 2-formyl-6-nitrobenzoate

  • Objective: To convert the benzylic methyl group into an aldehyde.

  • Rationale: The aldehyde is the key functionality for condensation with an amine to initiate indazole formation. This can be a two-step process via a benzyl bromide intermediate.

Reagents (Step 2)MWAmountMoles
Methyl 3-methyl-2-nitrobenzoate195.1648.0 g0.246
N-Bromosuccinimide (NBS)177.9845.8 g0.257
AIBN164.210.8 g0.005
Carbon Tetrachloride153.82500 mL-

Procedure (Step 2 - Bromination):

  • Combine methyl 3-methyl-2-nitrobenzoate, NBS, and AIBN in carbon tetrachloride in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux under inert atmosphere for 3-4 hours. The reaction is often initiated with a heat lamp.

  • Cool the reaction to room temperature. Filter off the succinimide byproduct and wash with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure. The crude benzyl bromide is often used directly in the next step without further purification.

    • SAFETY: Carbon tetrachloride is toxic and a suspected carcinogen. Work in a well-ventilated fume hood.

Procedure (Step 3 - Oxidation to Aldehyde):

  • The crude bromide can be converted to the aldehyde via several methods, such as the Sommelet reaction or by reaction with silver nitrate in aqueous acetone. The latter is often cleaner.

  • Dissolve the crude bromide in aqueous acetone.

  • Add a solution of silver nitrate and heat gently.

  • Monitor the reaction by TLC. Upon completion, filter off the silver bromide precipitate.

  • Remove the acetone via rotary evaporation and extract the product into an organic solvent.

  • Wash, dry, and concentrate to yield the crude aldehyde, which can be purified by column chromatography or crystallization.

Step 4: One-Pot Condensation and Reductive Cyclization

  • Objective: To form the 2-methyl-indazole ring system.

  • Rationale: This efficient one-pot procedure combines imine formation and deoxygenative cyclization to directly afford the desired product, ensuring correct regiochemistry.[8]

ReagentsMWAmountMoles
Methyl 2-formyl-6-nitrobenzoate209.1540.0 g0.191
Methylamine (40% in H₂O)31.06~22 mL~0.287
Tri-n-butylphosphine202.3257.0 mL0.229
Toluene92.14400 mL-

Procedure:

  • Dissolve the aldehyde (40.0 g) in toluene (400 mL) in a 1 L flask.

  • Add the methylamine solution and stir at room temperature for 1 hour to form the imine. A Dean-Stark trap can be used to remove water.

  • Once imine formation is complete (monitored by TLC), add tri-n-butylphosphine dropwise to the solution. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 8-12 hours.

  • Cool the reaction to room temperature. Wash the reaction mixture with 1M HCl (2 x 100 mL) to remove phosphine oxide and excess reagents, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure methyl 2-methyl-2H-indazole-6-carboxylate.

    • Expected Yield: 60-75% over two steps.

Protocol 2: Saponification to 2-Methyl-2H-indazole-6-carboxylic acid
  • Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

  • Rationale: A standard base-catalyzed hydrolysis (saponification) is a reliable method for this final conversion.

ReagentsMWAmountMoles
Methyl 2-methyl-2H-indazole-6-carboxylate190.1930.0 g0.158
Lithium Hydroxide (LiOH)23.955.6 g0.236
THF / Water (3:1)-300 mL-
Hydrochloric Acid (1M)-To pH 3-4-

Procedure:

  • Dissolve the ester (30.0 g) in a mixture of THF (225 mL) and water (75 mL).

  • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford 2-methyl-2H-indazole-6-carboxylic acid.

    • Expected Yield: >95%

    • Characterization Data: Melting Point: ~143 °C.[12] ¹H NMR and ¹³C NMR should be consistent with the desired structure.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

  • WO2017186693A1 - Synthesis of indazoles. Google Patents.

  • CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents.

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development.

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.

  • Niraparib; MK 4827. New Drug Approvals.

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib | Request PDF. ResearchGate.

  • Niraparib synthesis. ChemicalBook.

  • 2-METHYL-2H-INDAZOLE-6-CARBOXYLIC ACID METHYL ESTER. Synthonix.

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.

  • 2-Methyl-2H-indazole-6-carboxylic acid Properties. US EPA.

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. ResearchGate.

  • (PDF) 2-Methyl-6-nitro-2H-indazole. ResearchGate.

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

  • EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

  • Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. PubMed.

  • Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA.

  • INDAZOLE. Organic Syntheses.

  • Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Sigma-Aldrich.

  • 2H-Indazole synthesis. Organic Chemistry Portal.

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid in DMSO

The following guide serves as a specialized technical support resource for researchers working with 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid . It is designed to address solubility challenges in Dimethyl Sulfoxide (D...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid . It is designed to address solubility challenges in Dimethyl Sulfoxide (DMSO) through thermodynamic principles and practical troubleshooting.

Executive Summary & Molecule Profile

You are likely encountering solubility limits due to the competing forces within this molecule. The 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid presents a "perfect storm" for crystallization:

  • High Lattice Energy: The carboxylic acid moiety (

    
    ) forms strong intermolecular hydrogen-bonded dimers.
    
  • 
    -Stacking:  The planar indazole core, reinforced by the 2-methyl quinoid-like resonance, promotes tight stacking.
    
  • Lipophilicity: The Iodine atom (

    
    ) increases 
    
    
    
    , reducing affinity for the polar sulfoxide domain of DMSO.

Physicochemical Snapshot:

Property Value (Est.) Impact on DMSO Solubility
Molecular Weight ~302.07 g/mol Moderate; not the limiting factor.
pKa (Acid) ~3.5 - 4.2 Critical. Exists as neutral dimer in pure DMSO.
LogP ~2.5 - 3.0 Moderate lipophilicity; requires organic solvent.

| H-Bond Donors | 1 (-COOH) | Causes dimerization. |

Troubleshooting Guide (Q&A)

Q1: My compound won't dissolve at 50 mM, even with vortexing. Is the material bad?

Diagnosis: Likely not. You are fighting the Carboxylic Acid Dimerization equilibrium. Explanation: In pure, neutral DMSO, carboxylic acids exist largely as stable, hydrogen-bonded dimers. DMSO is a hydrogen bond acceptor, but the lattice energy of the crystal (dimer stacking) often exceeds the solvation energy provided by DMSO alone. Solution: Break the dimer.

  • The "Base Spike" Technique: Add 1.05 equivalents of a tertiary amine (e.g., Triethylamine or DIPEA) to your DMSO.

  • Mechanism: This deprotonates the carboxylic acid (

    
    ). The resulting organic salt is significantly more soluble in polar aprotic solvents like DMSO due to charge delocalization and disruption of the H-bond network.
    
  • Note: If this is for biological assays, ensure the final diluted concentration of amine is below toxicity thresholds (typically negligible after 1:1000 dilution).

Q2: It dissolved initially, but precipitated after a freeze-thaw cycle. Why?

Diagnosis: Hygroscopic Crash-Out. Explanation: DMSO is extremely hygroscopic. It absorbs atmospheric water rapidly. 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid is hydrophobic (due to the Iodo-indazole core). As water content in DMSO rises above 1-2%, the solvent power for hydrophobic acids drops exponentially, forcing the compound out of solution. Solution:

  • Use anhydrous DMSO (stored over molecular sieves) for stock preparation.

  • Aliquot stocks immediately into single-use vials to avoid repeated freeze-thaw cycles.

  • Store under inert gas (Argon/Nitrogen) if possible.

Q3: Can I heat the solution to improve solubility?

Diagnosis: Yes, but with Caution (Iodine Stability). Explanation: Heat increases kinetic energy, overcoming lattice energy. However, aryl iodides can be sensitive to heat and light (homolytic cleavage of the C-I bond). Protocol:

  • Limit: Do not exceed 60°C.

  • Method: Use a water bath or heating block, never a direct hot plate.

  • Duration: Short bursts (5-10 mins) with sonication are safer than prolonged heating.

  • Visual Check: If the solution turns yellow/brown (liberation of elemental iodine), degradation has occurred.

Q4: The solution turned into a gel. What happened?

Diagnosis: Supramolecular Gelation. Explanation: Indazole derivatives are known scaffold elements for low-molecular-weight gelators. The


 stacking combined with H-bonding can form fibrous networks that trap solvent.
Solution: 
  • Disruption: Add a "structure breaker." 5-10% Ethanol or Methanol (if chemically compatible) can disrupt the gel network.

  • Sonication: High-frequency sonication (40 kHz) is effective at breaking these non-covalent networks.

Step-by-Step Optimization Protocols

Protocol A: Standard High-Concentration Stock (The "Salt-Assist" Method)

Use this for stocks >50 mM where standard dissolution fails.

  • Weighing: Weigh the target mass of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid into a glass amber vial (protects Iodine from light).

  • Solvent Prep: Calculate the required volume of Anhydrous DMSO.

  • Base Addition (The Key Step):

    • Calculate the moles of your compound.[1]

    • Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the DMSO before adding it to the solid.

    • Why? Pre-mixing ensures the solvent immediately attacks the crystal lattice as a deprotonating agent.

  • Dissolution: Add the DMSO/Base mixture to the solid.

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 40°C for 10 minutes.

  • QC: Visually inspect for "schlieren" lines (swirls), which indicate incomplete dissolution.

Protocol B: Rescue of Precipitated Stocks

Use this if a stored stock has crashed out.

  • Thaw: Bring the vial to Room Temperature (RT) completely. Do not open while cold (prevents condensation).

  • Heat/Sonicate: Place in a 50°C bath and sonicate for 20 minutes.

  • Assessment: If precipitate persists, the DMSO has likely absorbed too much water.

  • Recovery:

    • Spin down (centrifuge) the precipitate.

    • Remove the wet supernatant.

    • Resuspend the pellet in fresh, anhydrous DMSO.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solubilizing stubborn indazole acids.

SolubilityWorkflow Start Start: Solid 3-Iodo-2-methyl-1H-indazole-6-COOH Solvent Add Anhydrous DMSO Start->Solvent Check Is it Soluble? Solvent->Check Success Ready for Assay Check->Success Yes Fail Precipitate / Haze Check->Fail No Step1 Step 1: Heat (50°C) + Sonicate Fail->Step1 Check2 Soluble? Step1->Check2 Check2->Success Yes Step2 Step 2: The 'Base Spike' (Add 1.1 eq TEA/DIPEA) Check2->Step2 No Mechanism Mechanism: Disrupts Dimer -> Forms Soluble Salt Step2->Mechanism Check3 Soluble? Step2->Check3 Check3->Success Yes Step3 Step 3: Check Purity / Water Content Check3->Step3 No

Caption: Decision tree for troubleshooting solubility. The "Base Spike" is the critical intervention for high-concentration stocks.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(2), 355-377. (Discusses salt formation for solubility enhancement). Link

  • Way, L. (2017). Troubleshooting Compound Solubility in DMSO. BenchChem Technical Notes. (General principles of DMSO hygroscopicity). Link

Sources

Optimization

Technical Support Center: Optimizing Methylation of 3-iodo-1H-indazole-6-carboxylic acid

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of N-me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of N-methylated 3-iodo-1H-indazole-6-carboxylic acid derivatives. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your reaction yields and achieve high regioselectivity.

The methylation of the indazole scaffold is a critical transformation in medicinal chemistry, as the position of the methyl group (N1 vs. N2) can significantly impact the pharmacological profile of the final compound.[1][2][3][4] However, this reaction is notoriously challenging due to the presence of two nucleophilic nitrogen atoms and a reactive carboxylic acid group, often leading to a mixture of products and low yields. This guide will address the most common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yields a complex mixture with a low overall yield of the desired methylated product. What are the primary causes?

This is the most common challenge and typically stems from two core issues inherent to the substrate, 3-iodo-1H-indazole-6-carboxylic acid:

  • Lack of Regioselectivity: The indazole ring possesses two reactive nitrogen atoms, N1 and N2. Direct alkylation often proceeds without high selectivity, resulting in a mixture of the N1-methyl and N2-methyl regioisomers.[3][4] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1]

  • Interference from the Carboxylic Acid: The carboxylic acid group has an acidic proton (pKa ~3-6).[5] In the presence of a base, which is required for N-methylation, this proton is readily abstracted to form a carboxylate salt. This has two negative consequences:

    • It consumes at least one equivalent of your base, reducing its availability for deprotonating the indazole nitrogen.

    • It can alter the solubility and reactivity of your starting material in unpredictable ways.

The logical first step in troubleshooting is to determine the composition of your product mixture. An effective analytical method, such as LC-MS or ¹H NMR, is crucial for identifying the starting material, the desired N1/N2 products, and potential byproducts like the methyl ester of the starting material or di-methylated species.

Below is a troubleshooting workflow to guide your optimization strategy.

Troubleshooting_Workflow start Low Overall Yield check_regio Analyze Product Mixture (LC-MS, NMR) start->check_regio mixture Mixture of N1/N2 Isomers? check_regio->mixture Is regioselectivity the issue? ester_byproduct Ester Byproduct or Unreacted Starting Material? mixture->ester_byproduct No optimize_regio Address Regioselectivity (See FAQ #2) mixture->optimize_regio Yes protect_acid Protect Carboxylic Acid (See FAQ #3) ester_byproduct->protect_acid Yes optimize_regio->protect_acid Still low yield? success Optimized Yield optimize_regio->success protect_acid->success

Caption: Troubleshooting workflow for low yield.

Question 2: How can I control the N1 vs. N2 regioselectivity during methylation?

Controlling the site of methylation is paramount and depends on whether the reaction is under kinetic or thermodynamic control. The N1-substituted product is typically the thermodynamically more stable isomer, while the N2-product can often be favored under kinetic control.[3][4]

The choice of base, solvent, and methylating agent are the critical levers for directing the selectivity.[4][6]

Competing Methylation Pathways

Regioselectivity_Pathway cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control SM 3-iodo-1H-indazole- 6-carboxylic acid anion Indazole Anion (Equilibrating) SM->anion Deprotonation N2_product N2-Methyl Isomer (Faster Formation) SM->N2_product Direct Alkylation N1_product N1-Methyl Isomer (More Stable) anion->N1_product Alkylation thermo_cond Conditions: - Strong, non-nucleophilic base (e.g., NaH) - Aprotic solvent (e.g., THF) thermo_cond->anion kinetic_cond Conditions: - Acidic medium or specific bases - Polar solvent (e.g., DMF) kinetic_cond->SM

Caption: Thermodynamic vs. Kinetic control pathways.

Strategies for Selective Methylation:

Target IsomerControl TypeRecommended ConditionsRationale
N1-Methyl ThermodynamicBase: Sodium Hydride (NaH) Solvent: Anhydrous Tetrahydrofuran (THF) Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. In an aprotic solvent like THF, the resulting indazolide anion can equilibrate to the more thermodynamically stable N1-anion before being trapped by the electrophile (methylating agent). This approach is well-established for favoring N1-alkylation.[1][2][4][6][7]
N2-Methyl KineticMethod A: Acidic Conditions Method B: Specific Base/Solvent System (e.g., DABCO in DMF with Dimethyl Carbonate)Method A: Under acidic conditions, the N2 position can be more nucleophilic, leading to preferential alkylation at that site.[8] Method B: Certain combinations of weaker bases and polar aprotic solvents can favor the kinetically controlled N2-alkylation pathway. For instance, the use of DABCO and dimethyl carbonate in DMF has been shown to be effective for producing the N2-isomer of a similar substrate, which is a key intermediate for the drug Pazopanib.[4]

Note: These are starting points. Optimization of temperature, equivalents, and reaction time is essential.

Question 3: My starting material is consumed, but my desired product yield is still low. I suspect side reactions. What should I do?

If regioselectivity has been addressed and yield is still poor, the most likely culprit is the unprotected carboxylic acid. The best practice is to protect this group before attempting N-methylation. The most common and effective strategy is to convert the carboxylic acid to a methyl or ethyl ester.[9][10]

Why Protect the Carboxylic Acid?

  • Prevents Base Consumption: An ester is not acidic and will not react with the base used for N-methylation.

  • Improves Solubility: The resulting ester is often more soluble in common organic solvents used for methylation (like THF and DMF) than the corresponding carboxylic acid or its salt.

  • Simplifies the Reaction: It eliminates the carboxylate anion as a competing nucleophile, leading to a cleaner reaction profile.

A synthetic route where the methyl ester is formed prior to subsequent reactions is a common and effective strategy.[11]

This protocol converts the starting carboxylic acid to its corresponding methyl ester.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-iodo-1H-indazole-6-carboxylic acid (1.0 equiv).

  • Reagents: Add methanol (MeOH) as the solvent (approx. 0.1 M concentration). Carefully add sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 equiv) or thionyl chloride (SOCl₂, 1.2 equiv) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude methyl 3-iodo-1H-indazole-6-carboxylate can often be used directly in the next step or purified further by column chromatography if necessary.[11]

Once you have the protected methyl ester, you can proceed with the selective N1 or N2 methylation protocols. After successful N-methylation, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if the acid form is the final desired product.

Question 4: What are the best practices for reaction monitoring and product purification?

Reaction Monitoring:

  • TLC: An indispensable tool for qualitative monitoring. Use a solvent system that provides good separation between the starting material, the N1 isomer, and the N2 isomer (e.g., a mixture of ethyl acetate and hexanes). The N1 and N2 isomers often have slightly different polarities.

  • LC-MS: Provides more definitive information, allowing you to track the consumption of starting material and the formation of products by their mass-to-charge ratio (m/z). This is particularly useful for confirming the identity of the isomers and detecting any unexpected byproducts.

Product Purification:

  • Silica Gel Column Chromatography: This is the most effective method for separating the N1 and N2 regioisomers from each other and from any unreacted starting material.[12][13] A gradient elution system, typically with hexanes and ethyl acetate, is recommended to achieve optimal separation.

  • Recrystallization: If the desired product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain a highly pure, crystalline material.

Protocols for Selective N-Methylation

(Note: These protocols assume the starting material is the protected methyl 3-iodo-1H-indazole-6-carboxylate as prepared in FAQ #3.)

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl 3-iodo-1H-indazole-6-carboxylate (1.0 equiv) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by silica gel column chromatography to isolate the desired N1-methylated product.[4]

  • Setup: In a round-bottom flask, dissolve methyl 3-iodo-1H-indazole-6-carboxylate (1.0 equiv) and triethylenediamine (DABCO, 1.0 equiv) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Slowly add dimethyl carbonate (DMC, 1.2 equiv) dropwise.

  • Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify by silica gel column chromatography to isolate the N2-methylated product.[4]

By systematically addressing the challenges of regioselectivity and the reactivity of the carboxylic acid group, you can significantly improve the yield and purity of your desired N-methylated 3-iodo-1H-indazole-6-carboxylic acid derivative.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. (n.d.). American Chemical Society.
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. (n.d.).
  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). PMC.
  • Protecting group. (n.d.). Wikipedia.
  • Chapter 6 Carboxyl Protecting Groups. (n.d.).
  • 2. Carboxyl protecting groups. (n.d.).
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. (n.d.).
  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
  • Overcoming regioselectivity issues in indazole synthesis. (n.d.). BenchChem.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). BenchChem.
  • Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.).
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (n.d.). BenchChem.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Resolving regioselectivity issues in N2-methyl indazole synthesis

Welcome to the technical support center for resolving regioselectivity issues in the synthesis of N2-methyl indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving regioselectivity issues in the synthesis of N2-methyl indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole N-alkylation. Direct alkylation of the indazole core frequently yields a mixture of N1 and N2 isomers, a persistent challenge in synthetic chemistry.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to selectively and efficiently synthesize the desired N2-methyl indazole regioisomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, presented in a practical question-and-answer format.

Question 1: My methylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I enhance the selectivity for the N2 product?

Answer: Achieving high N2 selectivity requires shifting the reaction from thermodynamic to kinetic control, as the N1-substituted product is often the more thermodynamically stable isomer.[4][5] The N2-protonated tautomer (2H-indazole) is less stable than the 1H-indazole tautomer, which can make the N2 position less favorable under equilibrating conditions.[1][3][6] Here are several strategies to favor the kinetic N2 product:

Strategy 1: Acid-Catalyzed Alkylation

Under acidic conditions, the reaction landscape changes to strongly favor N2-alkylation.

  • Mechanism Insight: In the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), the alkylating agent (e.g., an alkyl 2,2,2-trichloroacetimidate or a diazo compound) is activated.[6][7] Quantum mechanics (QM) analyses suggest that the energy barrier for nucleophilic attack from the N2 nitrogen of the more stable 1H-indazole tautomer is significantly lower than the barrier for the N1 position.[6] This difference in activation energy is the primary driver for the high N2 selectivity observed under these conditions.[6]

  • Recommended Protocol (TfOH/Trichloroacetimidate):

    • Dissolve the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent such as 1,4-dioxane.

    • Add the methyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv).

    • Add trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for achieving N2-alkylation, often with high selectivity.[8][9]

  • Mechanism Insight: The phosphine intermediate formed during the Mitsunobu reaction is thought to play a role in directing the alkylation to the N2 position.[1] This method avoids the formation of the indazolide anion, thus circumventing the issues associated with its dual nucleophilicity.

  • Recommended Protocol (Mitsunobu):

    • Dissolve the 1H-indazole (1.0 equiv), methanol (as the methyl source, 1.5 equiv), and triphenylphosphine (PPh3) (1.5 equiv) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Purify the product using column chromatography to remove the triphenylphosphine oxide and other byproducts.

Strategy 3: Influence of Substituents

The electronic nature of substituents on the indazole ring can be exploited to direct methylation.

  • Key Principle: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity (≥96%).[8][10][11]

  • Experimental Consideration: If your synthetic route allows, consider introducing an EWG at the C7 position. This can be a powerful intrinsic factor guiding the regiochemical outcome of the methylation step.

Question 2: I am attempting a base-mediated methylation and getting poor N2 selectivity. What factors should I consider?

Answer: While base-mediated alkylations often favor the N1 isomer, certain conditions can be tuned to improve N2 selectivity. However, this is often more substrate-dependent.

  • Choice of Base and Solvent: The combination of base and solvent is critical. A common pitfall is using conditions that favor the thermodynamically stable N1-isomer, such as sodium hydride (NaH) in tetrahydrofuran (THF).[2][4][9] This combination is known to promote N1-alkylation, especially with indazoles bearing C3 substituents that can chelate the sodium cation.[2][8]

  • Kinetic vs. Thermodynamic Control: To favor the N2 (kinetic) product, you need conditions that do not allow for equilibration to the more stable N1 product. This often means using milder bases and lower temperatures.

  • Alternative Base/Solvent Systems to Explore for N2-Selectivity:

    • Potassium Carbonate (K2CO3) in DMF: This is a common starting point, but selectivity can be variable.[12]

    • Cesium Carbonate (Cs2CO3) in DMF or Acetonitrile: The larger cesium cation may have a different coordinating effect, potentially altering the N1/N2 ratio.

  • Nature of the Methylating Agent: "Harder" methylating agents, such as trimethyloxonium tetrafluoroborate (Meerwein's reagent), have been reported to favor N2-alkylation under neutral or mildly acidic conditions.[11][13][14] In contrast, methyl iodide or dimethyl sulfate with a strong base often leads to mixtures.[12][14]

Frequently Asked Questions (FAQs)

Q1: Why is the 1H-indazole tautomer more stable than the 2H-indazole tautomer?

A1: The 1H-indazole tautomer possesses a benzenoid aromatic system, which is energetically more favorable than the quinonoid system of the 2H-indazole tautomer.[1][3] Quantum mechanical calculations have shown that the 1H-indazole is more stable by approximately 4.46 kcal/mol.[6] This inherent stability difference is a fundamental reason why N1-alkylation is often the thermodynamically preferred pathway.[3][6][9]

Q2: How can I reliably distinguish between the N1-methyl and N2-methyl indazole isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-13C Heteronuclear Multiple Bond Correlation (HMBC), is a definitive method for assigning the regiochemistry.[8][9] For an N1-methylated indazole, you will observe a correlation between the methyl protons and the C7a carbon of the indazole ring. This correlation is absent in the N2-methylated isomer.

Q3: Are there any enzymatic methods for selective N2-methylation?

A3: Yes, biocatalysis is an emerging and powerful tool for selective N-methylation. Certain N-methyltransferase (NMT) enzymes have been shown to exhibit high regioselectivity for the N2 position of indazoles, producing the thermodynamically less-stable regioisomer with excellent purity.[15] This approach offers a green and highly selective alternative to traditional chemical methods.

Data Summary and Visualization

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
Indazole SubstrateMethylating AgentBase/CatalystSolventN1:N2 RatioReference
1H-IndazoleMethyl 2,2,2-trichloroacetimidateTfOHDioxaneHighly N2 selective (>99:1)[6]
1H-IndazoleMethanolPPh3/DEADTHF1:2.5 (favoring N2)[8][9]
3-CO2Me-Indazolen-Pentyl BromideNaHTHF>99:1 (favoring N1)[8][9]
7-NO2-Indazolen-Pentyl BromideNaHTHF4:96 (favoring N2)[8][10]
6-Nitro-1H-IndazoleMethyl Iodide-Sealed Tube (100°C)Regioselective for N2[14]
6-Nitro-1H-IndazoleDimethyl SulfateKOH-~1:1[14]
Diagrams

regioselectivity_workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Indazole 1H-Indazole Acid Acidic Conditions (e.g., TfOH) Indazole->Acid Favors Kinetic Pathway Mitsunobu Mitsunobu Reaction (PPh3/DEAD) Indazole->Mitsunobu Favors Kinetic Pathway Base Basic Conditions (e.g., NaH/THF) Indazole->Base Favors Thermodynamic Pathway N2_Product N2-Methyl Indazole (Kinetic Product) Acid->N2_Product Mitsunobu->N2_Product N1_Product N1-Methyl Indazole (Thermodynamic Product) Base->N1_Product

mechanistic_overview cluster_thermo Thermodynamic Pathway (N1-Selective) cluster_kinetic Kinetic Pathway (N2-Selective) start_thermo 1H-Indazole + NaH anion Indazolide Anion (Deprotonated) start_thermo->anion Deprotonation in THF chelation Na+ Chelation (at N2 and C3-substituent) anion->chelation Steric hindrance at N2 product_n1 N1-Alkylation Product (More Stable) chelation->product_n1 Alkylation at unhindered N1 start_kinetic 1H-Indazole + Me-TCA activation TfOH Activation of Me-TCA start_kinetic->activation ts_n2 Lower Energy N2 Transition State activation->ts_n2 Nucleophilic attack from N2 product_n2 N2-Alkylation Product (Kinetically Favored) ts_n2->product_n2

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-180. Retrieved from [Link]

  • Cresswell, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic Process Research & Development. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

  • Cheung, M., Boloor, A., & Stafford, J. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of organic chemistry. Retrieved from [Link]

  • Li, J., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Dudley, G. B., et al. (2011). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 16(12), 10436-10447. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • Dudley, G. B., et al. (2011). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kumar, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

  • Various Authors. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]

  • Various Authors. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Retrieved from [Link]

  • Pöcher, S., et al. (2021). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie. Retrieved from [Link]

  • Elguero, J., et al. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Reddit User. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Reddit. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Criticality of Purity in Advanced Pharmaceutical Intermediates

An In-Depth Comparative Guide to Purity Assessment Standards for 3-Iodo-2-methyl-1H-indazole-6-carboxylic Acid 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid is a highly functionalized heterocyclic compound, representing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Purity Assessment Standards for 3-Iodo-2-methyl-1H-indazole-6-carboxylic Acid

3-Iodo-2-methyl-1H-indazole-6-carboxylic acid is a highly functionalized heterocyclic compound, representing a key building block in the synthesis of complex pharmaceutical agents. Its structural motifs are prevalent in molecules targeting a range of therapeutic areas. In the hands of researchers and drug development professionals, the absolute purity of this intermediate is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of subsequent synthetic transformations and, ultimately, the final active pharmaceutical ingredient (API). The presence of even trace impurities can lead to unforeseen side reactions, the generation of toxic byproducts, and significant delays in the drug development pipeline.[1]

This guide provides a comprehensive comparison of the primary analytical techniques for the purity assessment of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid. It is designed to move beyond a simple listing of methods, instead offering a deep dive into the causality behind experimental choices and presenting a framework for a self-validating, orthogonal approach to purity determination.

The Orthogonal Approach: A Foundation of Trustworthy Analysis

A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent biases and limitations. A robust purity assessment, therefore, relies on an orthogonal approach, employing multiple analytical techniques that measure the same attribute (purity) based on different chemical and physical principles. This strategy significantly reduces the risk of undetected impurities.

cluster_0 Purity Assessment of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid cluster_1 Chromatographic Separation cluster_2 Spectroscopic Identification cluster_3 Elemental Composition main Target Compound HPLC HPLC/UPLC (Quantitative) main->HPLC Separates by Polarity NMR NMR (Structural & Quantitative) main->NMR Analyzes by Nuclear Spin MS LC-MS (Identification) main->MS Analyzes by Mass-to-Charge Ratio EA Elemental Analysis (Compositional) main->EA Analyzes by Elemental Content Purity Confident Purity Value & Impurity Profile HPLC->Purity NMR->Purity MS->Purity EA->Purity

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

Chromatographic Techniques: The Cornerstone of Impurity Separation

Chromatography is indispensable for separating the target compound from its impurities, allowing for their individual quantification. High-Performance Liquid Chromatography (HPLC) and its advanced evolution, Ultra-Performance Liquid Chromatography (UPLC), are the most common techniques.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC utilizes a stationary phase and a pumped mobile phase to separate compounds based on their differential partitioning between the two phases. For a polar compound like 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid, a reversed-phase method is typically the most effective.

  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules. A column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for protonating the carboxylic acid group, ensuring a consistent charge state and sharp peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier that provides good elution strength and is UV-transparent.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.

    • Detection: UV detection at 254 nm and 280 nm. Diode Array Detection (DAD) is highly recommended to assess peak purity and to identify the optimal wavelength for quantification.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

cluster_workflow HPLC Purity Analysis Workflow A Sample Preparation (1 mg/mL stock, dilute to 0.1 mg/mL) B HPLC System Setup (C18 Column, Mobile Phases A & B) A->B C Injection & Gradient Elution (Separation of Components) B->C D UV/DAD Detection (Signal Acquisition) C->D E Chromatogram Generation D->E F Data Analysis (Peak Integration, Area % Calculation) E->F G Purity Report F->G

Caption: Step-by-step workflow for HPLC purity analysis.

HPLC vs. UPLC: A Comparative Overview

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher efficiency, resolution, and speed.[3]

ParameterHPLCUPLCAdvantage
Column Particle Size 3-5 µm< 2 µmUPLC (Higher Efficiency)[4]
Typical Analysis Time 20-30 minutes2-5 minutesUPLC (Higher Throughput)[5]
Resolution GoodExcellentUPLC (Better separation of closely eluting impurities)[5]
Sensitivity ModerateHighUPLC (Sharper peaks lead to better signal-to-noise)[5]
Solvent Consumption HighLowUPLC (Greener and more cost-effective)[6]
System Backpressure ~400 bar>1000 barHPLC (Less demanding on instrumentation)

For routine quality control where a method is already established, HPLC is often sufficient. However, for in-depth impurity profiling and method development, the superior resolution and speed of UPLC are highly advantageous.[6]

Spectroscopic Techniques: Unveiling Molecular Structure and Identity

While chromatography separates impurities, spectroscopy identifies them. NMR and Mass Spectrometry are powerful tools for the structural elucidation of the main component and any detected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule. For purity assessment, quantitative NMR (qNMR) can be used to determine the exact purity of a sample against a certified internal standard, without the need for a reference standard of the target compound itself.[7][8]

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with peaks that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure accurate integration, including a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.

    • The purity of the analyte can be calculated using the following formula:[9] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is the gold standard for identifying unknown impurities.[10][11] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is a critical piece of information for its identification.

cluster_workflow LC-MS Impurity Identification Workflow A HPLC Separation (Isolates Impurity Peak) B Ionization (e.g., ESI) A->B C Mass Analyzer 1 (MS1) (Determine Precursor Ion m/z) B->C D Collision Cell (CID) (Fragment the Precursor Ion) C->D E Mass Analyzer 2 (MS2) (Determine Fragment Ion m/z's) D->E F Fragmentation Spectrum E->F G Structure Elucidation (Compare with known fragmentation patterns or propose novel structure) F->G

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Iodo-2-methyl-1H-indazole-6-carboxylic acid
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